2-(Boc-aminomethyl)benzoic acid
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Overview
Description
2-(Boc-aminomethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions . The compound is characterized by the presence of a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected aminomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Boc-aminomethyl)benzoic acid can be synthesized through a multi-step process involving the protection of the aminomethyl group with a Boc group and subsequent functionalization of the benzoic acid . One common method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethylbenzoic acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Deprotection Reactions: 2-aminomethylbenzoic acid.
Coupling Reactions: Peptide-linked benzoic acid derivatives.
Scientific Research Applications
2-(Boc-aminomethyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during chemical transformations . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzoic acid: Lacks the Boc protecting group and is more reactive.
N-Boc-4-hydroxyaniline: Contains a Boc-protected amino group but differs in the aromatic ring structure.
N-Boc-piperidine-3-carboxylic acid: Another Boc-protected amino acid derivative with a different ring structure.
Uniqueness
2-(Boc-aminomethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a Boc-protected aminomethyl group, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amino groups .
Properties
CAS No. |
669713-61-5 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChI Key |
GWVKDNNYKKKOHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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